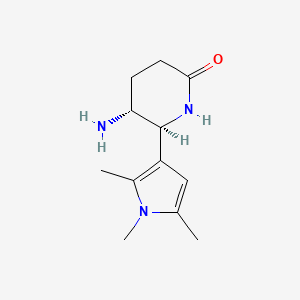

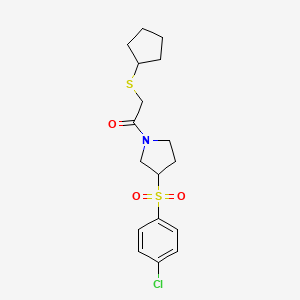

N-(4-(5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds with similar structures, such as N-(pyridin-4-yl)pyridin-4-amine and its derivatives, have been studied for their arrangement within a layered structure of zirconium 4-sulfophenylphosphonate . Another similar compound, N-(thiazol-2-yl)benzenesulfonamides, has shown promising antibacterial activity .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using X-ray diffraction and conformational analysis . The molecular structure is further calculated by density functional theory (DFT), and the calculated data are consistent with the results of X-ray diffraction .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, 4-(4-Methoxyphenethyl)-5-(p-tolyl)-2,4-Dihydro-3H-1,2,4-Triazol-3-One has been characterized by single crystal X-ray diffraction .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various methods such as X-ray diffraction, DFT, and frontier molecular orbital (FMO) analysis .科学的研究の応用

Synthesis and Characterization

The synthesis of N-(4-(5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide derivatives involves complex chemical reactions aimed at incorporating various functional groups to impart desired properties. One approach involves the reaction of alkyl/aryl isothiocyanates with celecoxib, leading to compounds with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds are characterized using spectral methods to determine their structures (Ş. Küçükgüzel et al., 2013).

Anticancer and Antimicrobial Applications

Some derivatives have shown significant in vitro anticancer activity against various cancer cell lines, including liver and breast cancer cells. Their potential as anticancer agents is attributed to their ability to inhibit specific enzymes or pathways crucial for cancer cell survival. Furthermore, the antimicrobial activity of these compounds has been explored, with some derivatives demonstrating effectiveness against bacteria and fungi, suggesting their potential in treating infections (Amani M. R. Alsaedi et al., 2019).

Corrosion Inhibition

In the field of materials science, certain pyrazoline derivatives, closely related to the chemical structure of interest, have been investigated for their corrosion inhibition properties on metals in acidic environments. These studies highlight the compounds' efficacy in protecting metal surfaces from corrosion, offering insights into their potential industrial applications (H. Lgaz et al., 2018).

Selective Fluorescent Probes

Derivatives of N-(4-(5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide have been developed as selective fluorescent probes for biological applications. For instance, they have been used to detect reduced glutathione in aqueous media, showcasing their utility in biochemical assays and research (Sheng-Qing Wang et al., 2013).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[4-[3-(4-methylphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O4S2/c1-4-33(29,30)27-22-13-11-20(12-14-22)24-17-25(21-9-5-18(2)6-10-21)28(26-24)34(31,32)23-15-7-19(3)8-16-23/h5-16,25,27H,4,17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPQGAOCIQNNBLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

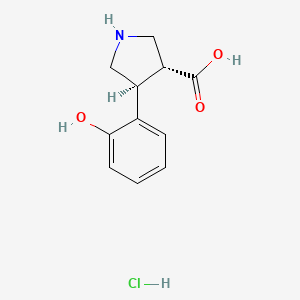

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2743296.png)

![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl thiophene-2-carboxylate](/img/structure/B2743297.png)

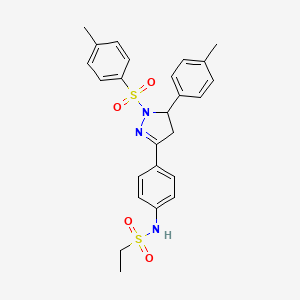

![(2,6-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2743309.png)

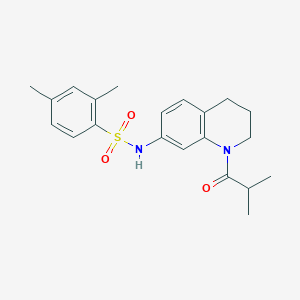

![N-(2,5-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2743315.png)